(1R,2S,3R)-1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol (1R,2S,3R)-1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
Brand Name: Vulcanchem
CAS No.: 4711-06-2
VCID: VC0150762
InChI: InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2/t10-,11-,12-/m1/s1
SMILES: C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O
Molecular Formula: C12H14N2O4
Molecular Weight: 250.25 g/mol

(1R,2S,3R)-1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

CAS No.: 4711-06-2

Reference Standards

VCID: VC0150762

Molecular Formula: C12H14N2O4

Molecular Weight: 250.25 g/mol

(1R,2S,3R)-1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol - 4711-06-2

CAS No. 4711-06-2
Product Name (1R,2S,3R)-1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
IUPAC Name (1R,2S,3R)-1-quinoxalin-2-ylbutane-1,2,3,4-tetrol
Standard InChI InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2/t10-,11-,12-/m1/s1
Standard InChIKey JNOHSLKLTQNYAD-IJLUTSLNSA-N
Isomeric SMILES C1=CC=C2C(=C1)N=CC(=N2)[C@H]([C@@H]([C@@H](CO)O)O)O
SMILES C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O
Canonical SMILES C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O
Synonyms D-Arabino-1-(2-quinoxalinyl)-1,2,3,4-butanetetrol; [1R-(1R*,2S*,3R*)]-1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol;
PubChem Compound 7128813
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator